Cas no 836-30-6 ((4-Nitrophenyl)phenylamine)

(4-Nitrophenyl)phenylamine structure
(4-Nitrophenyl)phenylamine structure
Product Name:(4-Nitrophenyl)phenylamine
N.o CAS:836-30-6
MF:C12H10N2O2
MW:214.220002651215
MDL:MFCD00007301
CID:40046
PubChem ID:24846611
Update Time:2024-12-09

(4-Nitrophenyl)phenylamine Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Nitro-N-phenylaniline
    • 4-Nitrodiphenylamine
    • (4-Nitrophenyl)pheny
    • (4-Nitrophenyl)phenylamine
    • P-nitrodiphenylamine
    • 4-Nitro-N-phenylbenzenamine (ACI)
    • Diphenylamine, 4-nitro- (8CI)
    • N-(4-Nitrophenyl)aniline
    • N-(4-Nitrophenyl)benzenamine
    • N-(p-Nitrophenyl)aniline
    • N-Phenyl-4-nitroaniline
    • N-Phenyl-4-nitrobenzenamine
    • N-Phenyl-p-nitroaniline
    • NSC 33836
    • Phenyl(4-nitrophenyl)amine
    • 4-NITRO DIPHENYLAMINE
    • NS00008032
    • A840617
    • HSDB 5763
    • EINECS 212-646-2
    • NSC-33836
    • BRN 2051910
    • NCGC00164030-01
    • 4-Ndpa
    • 4-Nitro-diphenylamine
    • BCP32012
    • AKOS015960695
    • (4-nitrophenyl)-phenyl-amine
    • (4-nitro-phenyl)-phenyl-amine
    • 4-NITRODIPHENYLAMINE [HSDB]
    • 4-Nitrodifenylamin [Czech]
    • SR-01000421153
    • SR-01000421153-1
    • Diphenylamine, 4-nitro-
    • p-Nitrophenylphenylamine
    • CHEMBL1323785
    • NCGC00259849-01
    • 4-12-00-01619 (Beilstein Handbook Reference)
    • HMS2605G24
    • MFCD00007301
    • W-104137
    • N-(4-Nitrophenyl)-N-phenylamine #
    • 4-nitro-N-phenyl-aniline
    • Oprea1_074824
    • BDBM93782
    • 4-Nitro-N-phenylaniline;p-Nitrodiphenylamine;Benzenamine, 4-nitro-N-phenyl-
    • NCGC00257118-01
    • Benzenamine, 4-nitro-N-phenyl-
    • MLS000584664
    • N'-Trityl-L-histidine
    • NCGC00164030-02
    • DTXSID8027323
    • AC-12155
    • cid_13271
    • NSC33836
    • FT-0619232
    • CCRIS 5174
    • 5ZOC179N5D
    • AI3-02915
    • Tox21_202300
    • AKOS000286122
    • SCHEMBL224794
    • N-(4-Nitrophenyl)-N-phenylamine
    • 4-Nitrodifenylamin
    • Tox21_303333
    • InChI=1/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13
    • 4-Nitrodiphenylamine, 99%
    • 836-30-6
    • BS-23271
    • Amine, diphenyl, 4-nitro-
    • UNII-5ZOC179N5D
    • CAS-836-30-6
    • SMR000203627
    • Q230012
    • N-phenyl-N-(4-nitrophenyl)amine
    • DTXCID107323
    • WLN: WNR DMR
    • 4Nitrodifenylamin
    • A12872
    • pNitrodiphenylamine
    • Benzenamine, 4nitroNphenyl
    • 4-NITRO-N-PHENYLBENZENAMINE
    • N(4Nitrophenyl)benzenamine
    • 4NitroNphenylaniline
    • 4-NITRODIFENYLAMIN (CZECH)
    • pNitrophenylphenylamine
    • XH1433
    • 4-NITRO DI PHENYL AMINE
    • STK182596
    • Diphenylamine, 4nitro
    • Aniline, 4-nitro-N-phenyl-
    • 4NDPA
    • Amine, diphenyl, 4nitro
    • aniline, N-(4-nitro)phenyl-
    • DB-056727
    • MDL: MFCD00007301
    • Inchi: 1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
    • Chave InChI: XXYMSQQCBUKFHE-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(NC2C=CC=CC=2)=CC=1)=O
    • BRN: 2051910

Propriedades Computadas

  • Massa Exacta: 214.07400
  • Massa monoisotópica: 214.074
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 226
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: none
  • Superfície polar topológica: 57.8A^2

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.2042 (rough estimate)
  • Ponto de Fusão: 132-135 °C (lit.)
  • Ponto de ebulição: 211 ºC (30 mmHg)
  • Ponto de Flash: 190°C
  • Índice de Refracção: 1.6660 (estimate)
  • Coeficiente de partição da água: 不溶
  • PSA: 57.85000
  • LogP: 3.93460
  • Solubilidade: 未确定
  • Pressão de vapor: 0.0±0.9 mmHg at 25°C

(4-Nitrophenyl)phenylamine Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305 + P351 + P338
  • Número de transporte de matérias perigosas:3077
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S37/39
  • RTECS:JJ9600000
  • Identificação dos materiais perigosos: Xi
  • Termo de segurança:9
  • Grupo de Embalagem:III
  • Frases de Risco:R36/37/38
  • Classe de Perigo:9
  • PackingGroup:III
  • TSCA:Yes
  • Condição de armazenamento:储存于紧闭密封的容器中。 储存于阴凉、干燥、通风良好的区域,远离不相容的物质。

(4-Nitrophenyl)phenylamine Dados aduaneiros

  • CÓDIGO SH:2921440000
  • Dados aduaneiros:

    中国海关编码:

    2921440000

    概述:

    2921440000. 二苯胺及其衍生物以及它们的盐. 增值税率:17.0%. 退税率:17.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%

(4-Nitrophenyl)phenylamine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019117322-5g
4-Nitro-N-phenylaniline
836-30-6 95%
5g
$151.41 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N133610-100g
4-Nitrodiphenylamine
836-30-6 98%
100g
¥11,199.00 2021-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N133610-1g
(4-Nitrophenyl)phenylamine
836-30-6 98%
1g
¥213.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N133610-25g
4-Nitrodiphenylamine
836-30-6 98%
25g
¥3,999.00 2021-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N133610-5g
(4-Nitrophenyl)phenylamine
836-30-6 98%
5g
¥763.90 2023-09-01
Chemenu
CM191839-1g
4-Nitrodiphenylamine
836-30-6 95%
1g
$58 2022-06-10
Chemenu
CM191839-5g
4-Nitrodiphenylamine
836-30-6 95%
5g
$201 2022-06-10
Chemenu
CM191839-25g
4-Nitrodiphenylamine
836-30-6 95%
25g
$675 2022-06-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
103578-1G
(4-Nitrophenyl)phenylamine
836-30-6
1g
¥539.3 2023-12-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L00728-1g
4-Nitrodiphenylamine, 98+%
836-30-6 98+%
1g
¥666.00 2023-02-26

(4-Nitrophenyl)phenylamine Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Acetonitrile
Referência
High pressure organic chemistry. XII. A convenient synthesis of aromatic amines from activated aromatic fluorides
Kotsuki, Hiyoshizo; et al, Synthesis, 1990, (12), 1147-8

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  3 d, 1.5 GPa, 30 °C
Referência
High-pressure synthesis of oligoanilines
Brown, Christopher L.; et al, Synthesis, 2003, (16), 2511-2517

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ;  24 h, 110 °C
Referência
Synthesis, crystal structures of a series of novel 2,2':6',2''-terpyridine derivatives: The influences of substituents on their photophysical properties and intracellular acid organelle targeting
Liu, Jie; et al, Dyes and Pigments, 2016, 128, 149-157

Método de produção 4

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  24 h, reflux
Referência
Magnetically recyclable magnetite-palladium (Nanocat-Fe-Pd) nanocatalyst for the Buchwald-Hartwig reaction
Sa, Sofia; et al, Green Chemistry, 2014, 16(7), 3494-3500

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Tetrahydrofuran ;  60 min, 65 °C
Referência
Magnetic MCR-Functionalized Graphene Oxide Complexed with Copper Nano-Particles: An Efficient and Recyclable Nanocatalyst for Ullmann C-N Coupling Reaction
Bagheri, Hashem; et al, Polycyclic Aromatic Compounds, 2023, 43(8), 7580-7596

Método de produção 6

Condições de reacção
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Copper, di-μ-chlorobis[2-[1-[[2-(hydroxy-κO)ethyl]imino-κN]ethyl]phenolato-κO]di… Solvents: Dimethyl sulfoxide ;  10 h, 80 °C
Referência
Homo and hetero-bridged dinuclear copper(II) complex: Synthesis, X-ray structure and catalytic N-arylation
Maity, Tanmoy; et al, Polyhedron, 2019, 173,

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1H-Imidazolium, 1,3-bis[3-(triethoxysilyl)propyl]-, chloride (1:1) (Silica supported functionalized ionic liquid derivative with CuCl3) Solvents: Acetonitrile ;  2 h, reflux
Referência
Silica Supported Ionic Liquid CuCl3-IL-SiO2: A Novel and Highly Efficient Catalyst for Ullmann C-N and C-O Cross-coupling Reactions Under Mild Conditions
Yao, Nan; et al, Current Organic Chemistry, 2017, 21(4), 368-377

Método de produção 8

Condições de reacção
1.1 Catalysts: Copper Solvents: Dichloromethane
Referência
Metallic copper catalysis of N-arylation of amines by triarylbismuth diacylates
Barton, Derek H. R.; et al, Tetrahedron Letters, 1986, 27(31), 3615-18

Método de produção 9

Condições de reacção
1.1 Catalysts: [2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]-N,N-dimethylbenzenamine]chlor… Solvents: Methanol ;  rt → 0 °C
1.2 Reagents: Silver hexafluoroantimonate ;  12 - 16 h, 80 °C
Referência
Ligand-Enabled Gold-Catalyzed C(sp2)-N Cross-Coupling Reactions of Aryl Iodides with Amines
Akram, Manjur O.; et al, Organic Letters, 2019, 21(19), 8101-8105

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Cobalt chloride (CoCl2) (complexes with Ethephon, AMCA-MIL53(Al), amino guanidine nitrate, supp…) ;  5.5 h, 90 °C
Referência
CoII immobilized on an aminated magnetic metal-organic framework catalyzed C-N and C-S bond forming reactions: a journey for the mild and efficient synthesis of arylamines and arylsulfides
Mohammadinezhad, Arezou; et al, New Journal of Chemistry, 2019, 43(39), 15525-15538

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: 4-(Aminomethyl)benzoic acid (reaction product with Copper, isatin and functionalized Fe3O4) Solvents: Dimethyl sulfoxide ;  2 h, 130 °C
Referência
Preparation and characterization of isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles as a novel magnetic catalyst for the Ullmann coupling reaction
Khodaei, Mohammad Mehdi ; et al, Research on Chemical Intermediates, 2019, 45(5), 2727-2747

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Iron oxide (Fe3O4) ,  Thiocarbohydrazide ,  Nickel Solvents: Ethanol ;  6 h, 95 °C
Referência
A novel Fe3O4@TCH@Ni(II) nanoparticle: An efficient magnetically retrievable nanocatalyst for C-C and C-heteroatom bond formation reaction
Karkon, Elahe Gholamiyan ; et al, Applied Organometallic Chemistry, 2022, 36(11),

Método de produção 13

Condições de reacção
1.1 Catalysts: Copper(1+), tetrakis(N,N-dimethyl-4-pyridinamine-κN1)iodo-, iodide (1:1), (SP-5-… Solvents: Methanol ;  10 min, rt
Referência
A quick Chan-Lam C-N and C-S cross coupling at room temperature in the presence of square pyramidal [Cu(DMAP)4I]I as a catalyst
Roy, Subhasish; et al, Chemical Communications (Cambridge, 2016, 52(6), 1170-1173

Método de produção 14

Condições de reacção
1.1 Catalysts: Cupric acetate Solvents: Dichloromethane
Referência
Copper salt catalysis of N-phenylation of amines by trivalent organobismuth compounds
Barton, Derek H. R.; et al, Tetrahedron Letters, 1987, 28(8), 887-90

Método de produção 15

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
1.2 Reagents: Potassium hydroxide ;  2 h, 130 °C
Referência
Direct amination of phenols under metal-free conditions
Yu, Jianzhong; et al, Synlett, 2013, 24(11), 1448-1454

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Toluene ;  4 h, 110 °C
Referência
Regiospecific N-Arylation of Aliphatic Amines under Mild and Metal-Free Reaction Conditions
Purkait, Nibadita; et al, Angewandte Chemie, 2018, 57(35), 11427-11431

Método de produção 17

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Chloro[dicyclohexyl[2,2′′,4,4′′,6,6′′-hexakis(1-methylethyl)[1,1′:3′,1′′-terphen… Solvents: tert-Butanol ,  Dodecane ;  6 h, 100 °C
Referência
A terphenyl phosphine as a highly efficient ligand for palladium-catalysed amination of aryl halides with 1° anilines
Zhou, Fabin; et al, Journal of Catalysis, 2021, 402, 238-243

Método de produção 18

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-4,5-bis(dimethylamino)-1,3-dihyd… Solvents: 1,2-Dimethoxyethane ;  1 min, rt; 24 h, 80 °C
Referência
Efficient and versatile Buchwald-Hartwig amination of (hetero)aryl chlorides using the bis-dimethylamino Pd-PEPPSI-IPr complex precatalyst in the presence of carbonate base
Zhang, Yin; et al, European Journal of Organic Chemistry, 2015, 2015(9), 2042-2050

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Cobalt oxide (CoO) ,  Nickel monoxide ,  Copper oxide (CuO) Solvents: Dimethylformamide ;  19 min, 130 °C
Referência
Design, preparation and characterization of aerogel NiO-CuO-CoO/SiO2 nanocomposite as a reusable catalyst for C-N cross-coupling reaction
Ghasemi, Amir Hossein; et al, New Journal of Chemistry, 2020, 44(13), 5056-5063

Método de produção 20

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 2000229-99-0 Solvents: Ethanol ;  5 h, 25 °C
Referência
Copper complexes of 1,4-diazabutadiene ligands: Tuning of metal oxidation state and, application in catalytic C-C and C-N bond formation
Mukherjee, Aparajita; et al, Inorganica Chimica Acta, 2020, 500,

Método de produção 21

Condições de reacção
1.1 Reagents: Benzoic acid ,  Potassium carbonate Catalysts: Cupric acetate Solvents: Ethyl acetate ;  rt; 80 °C
Referência
All-purpose copper catalyst for coupling of ammonium salts and 1° and 2° amines with boronic acid
Wang, Xi; et al, Bulletin of the Korean Chemical Society, 2012, 33(5), 1785-1787

Método de produção 22

Condições de reacção
1.1 Solvents: Water
Referência
Properties of the sulfonyl groups. V. General synthesis of p-nitrophenylarylamines (through p-nitrophenylsulfonylguanidines)
Backer, H. J.; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1949, 68, 595-603

Método de produção 23

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 2457156-97-5 (carbon nanotube functionalized) Solvents: Polyethylene glycol ;  11 h, 95 °C
Referência
Diaza crown-type macromocycle (kryptofix 22) functionalised carbon nanotube for efficient Ni2+ loading; A unique catalyst for cross-coupling reactions
Aalinejad, Michael; et al, Molecular Catalysis, 2020, 494,

Método de produção 24

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Diurea ,  3-(Trimethoxysilyl)propyl chloride ,  Palladium diacetate (supported on biurea-functionalized nanostructured MCM-41) Solvents: Polyethylene glycol ;  9 h, 90 °C
Referência
Synthesis and characterization of MCM-41-Biurea-Pd as a heterogeneous nanocatalyst and using its catalytic efficacy in C-C, C-N and C-O coupling reactions
Batmani, Hana; et al, Applied Organometallic Chemistry, 2018, 32(8),

Método de produção 25

Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  30 min, reflux
Referência
A convenient preparation of N-alkyl- and N-arylamines by Smiles rearrangement - Synthesis of analogues of diclofenac
Wadia, M. S.; et al, Synthetic Communications, 2003, 33(15), 2725-2736

Método de produção 26

Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: 4-(Aminomethyl)benzoic acid (reaction product with Copper, isatin and functionalized Fe3O4) Solvents: Dimethyl sulfoxide ;  2 h, 130 °C
Referência
Preparation and characterization of isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles as a novel magnetic catalyst for the Ullmann coupling reaction
Khodaei, Mohammad Mehdi ; et al, Research on Chemical Intermediates, 2019, 45(5), 2727-2747

Método de produção 27

Condições de reacção
1.1 Reagents: Triethylamine ,  Cupric acetate
Referência
Promotion of reaction of N-H bonds with triarylbismuth and cupric acetate
Chan, Dominic M. T., Tetrahedron Letters, 1996, 37(50), 9013-9016

Método de produção 28

Condições de reacção
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Cupric acetate Solvents: Tetrahydrofuran ;  12 h, 80 °C
Referência
A facile and practical copper diacetate mediated, ligand free C-N cross coupling of trivalent organobismuth compounds with amines and N-heteroarenes
Jadhav, B. D.; et al, RSC Advances, 2016, 6(18), 14531-14537

Método de produção 29

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Sodium hydroxide Solvents: Dimethyl sulfoxide
Referência
Preparation of nitroarylamines
, European Patent Organization, , ,

Método de produção 30

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  12 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
Practical Synthesis of Aromatic Dithiocarbamates
Padungros, Panuwat; et al, Synthetic Communications, 2014, 44(16), 2336-2343

Método de produção 31

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Copper bromide (CuBr) ,  Bis(tri-tert-butylphosphine)palladium Solvents: Acetonitrile ;  16 h, 60 °C
Referência
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts
Tian, Ze-Yu; et al, Chemical Communications (Cambridge, 2019, 55(79), 11936-11939

Método de produção 32

Condições de reacção
1.1 Reagents: Triethyl phosphite Solvents: Toluene ;  45 min, rt
Referência
Synthesis of Di(hetero)arylamines from Nitrosoarenes and Boronic Acids: A General, Mild, and Transition-Metal-Free Coupling
Roscales, Silvia; et al, Organic Letters, 2018, 20(6), 1667-1671

(4-Nitrophenyl)phenylamine Raw materials

(4-Nitrophenyl)phenylamine Preparation Products

(4-Nitrophenyl)phenylamine Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:836-30-6)4-Nitrodiphenylamine
Número da Ordem:1645247
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 21:49
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:836-30-6)4-硝基二苯胺
Número da Ordem:LE1645247
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:30
Preço ($):discuss personally
E- mail:18501500038@163.com

(4-Nitrophenyl)phenylamine Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:836-30-6)4-Nitrodiphenylamine
1645247
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
E- mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:836-30-6)4-硝基二苯胺
LE1645247
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
E- mail